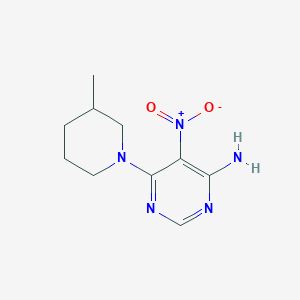

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Description

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a nitropyrimidine derivative featuring a 3-methylpiperidine substituent at the 6-position of the pyrimidine ring. The 5-nitro group and 4-amine moiety contribute to its electronic profile, influencing reactivity and intermolecular interactions. The 3-methylpiperidine group introduces steric effects and modulates lipophilicity, which may impact bioavailability and target binding .

Properties

IUPAC Name |

6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGIVLIHJCQPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.

Nitration of Pyrimidine: The nitropyrimidine moiety can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is primarily utilized in the development of pharmaceutical compounds. Its structure allows for interactions with specific biological targets, making it a candidate for drug design aimed at various diseases, including cancer. The compound's ability to inhibit specific kinases, such as the extracellular signal-related kinase 5 (ERK5), has been explored for therapeutic applications in oncology .

Biological Activity

Research indicates that this compound can act as an inhibitor or modulator of key biochemical pathways. Its interactions with enzymes and receptors suggest potential applications in treating conditions related to cellular proliferation and survival . The optimization of its pharmacokinetic properties has been a focus area, leading to the identification of derivatives with enhanced efficacy and bioavailability .

Biological Research

Enzyme Interaction Studies

In biochemical assays, this compound can be employed to study enzyme interactions and inhibition mechanisms. Its unique structure facilitates binding to various enzymes, allowing researchers to investigate its effects on enzyme kinetics and metabolic pathways.

Cellular Studies

The compound has been used in cellular studies to assess its impact on cell viability and proliferation. For instance, it has been tested against different cancer cell lines to evaluate its cytotoxic effects, providing insights into its potential as a therapeutic agent .

Materials Science

Synthesis of Advanced Materials

Beyond biological applications, this compound has been explored in materials science for the synthesis of advanced materials. Its chemical properties make it suitable for creating compounds with specific functionalities, such as enhanced conductivity or fluorescence. This versatility opens avenues for developing new materials in electronics and photonics.

Case Studies

-

Optimization for ERK5 Inhibition

A study focused on optimizing this compound derivatives for selective inhibition of the ERK5 pathway. The research led to compounds with improved potency and pharmacokinetic profiles suitable for further development as cancer therapeutics . -

Cell Viability Assays

In vitro assays demonstrated that this compound significantly reduced cell viability in certain cancer cell lines compared to controls. These findings support its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Table 1: Key Structural and Physicochemical Differences

Electronic and Steric Effects

- 3-Methylpiperidine vs. Piperidine ( vs. However, the methyl group in this compound increases lipophilicity, favoring membrane permeability .

- Aromatic vs. Aliphatic Substituents ( vs. 7): The quinolinyloxy group in 6-[(2-methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine introduces aromaticity, enabling stronger interactions with hydrophobic enzyme pockets. In contrast, the aliphatic 3-methylpiperidine in the parent compound may reduce off-target binding .

- This modification is critical for compounds requiring resistance to metabolic reduction .

Biological Activity

6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a methyl-substituted piperidine ring and a nitropyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various therapeutic applications. The compound has been studied for its potential in cancer therapy, neurodegenerative diseases, and as an enzyme inhibitor.

| Property | Details |

|---|---|

| Molecular Formula | C11H18N4O2 |

| Molecular Weight | 206.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCCN(C1)C2=NC(=NC(=C2)N)C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biochemical pathways involved in disease processes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Anticancer Effects

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.28 |

| MDA-MB-231 | 0.48 |

| A549 | 1.32 |

| MCF7 | 3.24 |

These results indicate that the compound may be effective against multiple types of cancer cells, potentially offering a new avenue for cancer treatment .

Neuroprotective Properties

In addition to its anticancer activity, the compound has been explored for its neuroprotective effects. It has been shown to inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Case Studies

- Cancer Therapy : A study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity compared to standalone treatments, suggesting a synergistic effect that could improve therapeutic outcomes in cancer patients .

- Alzheimer’s Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory and cognitive function, correlating with reduced levels of amyloid-beta plaques and tau protein aggregates .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine and nitropyrimidine derivatives:

| Compound | Activity Profile |

|---|---|

| 4-(Piperidin-1-yl)pyridine | Moderate anticancer activity |

| 5-Nitropyrimidine analogs | Variable activity against AChE |

| 2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.